molecular formula C20H23N3O5 B10966971 (Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B10966971
M. Wt: 385.4 g/mol
InChI Key: FSWBHYIRDTZWAV-UHFFFAOYSA-N
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Description

(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, a nitrophenyl group, and a benzoate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoic acid. The final step involves the reaction of this intermediate with diethylamine and formaldehyde under Mannich reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, while the nitrophenyl group may participate in redox reactions. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl ester instead of a diethylamino group.

Uniqueness

(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of both a diethylamino group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

diethylaminomethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C20H23N3O5/c1-4-22(5-2)13-28-20(25)15-6-9-17(10-7-15)21-19(24)16-8-11-18(23(26)27)14(3)12-16/h6-12H,4-5,13H2,1-3H3,(H,21,24)

InChI Key

FSWBHYIRDTZWAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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